molecular formula C12H21ClSi2 B6307857 Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane CAS No. 71864-19-2

Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane

Cat. No. B6307857
CAS RN: 71864-19-2
M. Wt: 256.92 g/mol
InChI Key: FSNRXEHTHFLVCK-UHFFFAOYSA-N
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Description

Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane] (DMSC) is an organosilicon compound used in a variety of scientific research applications. DMSC has been used for the synthesis of other organosilicon compounds, as well as for its ability to act as a catalyst in organic reactions. In addition, DMSC has been used to study the mechanism of action and biochemical and physiological effects of various compounds, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is widely used in scientific research for its ability to catalyze organic reactions, as well as its ability to act as a substrate in the synthesis of other organosilicon compounds. This compound has been used in the synthesis of various compounds, such as polysiloxanes, polysilanes, and silsesquioxanes. In addition, this compound has been used in the study of the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is not fully understood. It is believed that this compound acts as a catalyst in the synthesis of other organosilicon compounds by forming a complex with the reactants and facilitating the reaction. In addition, this compound has been shown to act as a substrate in the synthesis of other organosilicon compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that this compound may have a role in the regulation of gene expression and the modulation of cell signaling pathways. In addition, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is its ability to catalyze organic reactions, which can be used to synthesize a variety of compounds. In addition, this compound is relatively easy to synthesize and can be purified using column chromatography. However, this compound is not very stable and can react with other compounds, which can limit its use in laboratory experiments.

Future Directions

There are a number of potential future directions for Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane. One potential direction is to explore its potential use in drug design and development. In addition, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research should be conducted to determine the potential applications of this compound in the synthesis of other organosilicon compounds.

Synthesis Methods

The synthesis of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane involves the reaction of trimethylchlorosilane with phenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of -78°C to -85°C. The product of this reaction is a mixture of this compound and other organosilicon compounds. The mixture is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

[chloro-[dimethyl(phenyl)silyl]methyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClSi2/c1-14(2,3)12(13)15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRXEHTHFLVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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